Silane, (iodogermylidyne)tris[trimethyl-

Beschreibung

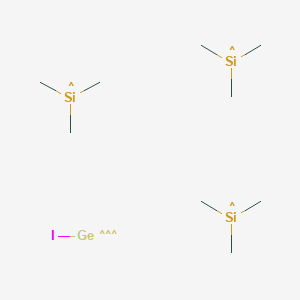

The compound "Silane, (iodogermylidyne)tris[trimethyl-" (CAS 827033-78-3) is a hybrid organometallic silane with a unique iodogermylidyne (Ge≡I) functional group. Its molecular formula is C21H39SiI, and it has a molecular weight of 446.52 g/mol . The iodogermylidyne group distinguishes it from conventional silanes, which typically feature silicon-oxygen or silicon-carbon bonds. However, its exact industrial uses remain unspecified in the available literature.

Eigenschaften

CAS-Nummer |

404888-67-1 |

|---|---|

Molekularformel |

C9H27GeISi3 |

Molekulargewicht |

419.10 g/mol |

InChI |

InChI=1S/3C3H9Si.GeI/c3*1-4(2)3;1-2/h3*1-3H3; |

InChI-Schlüssel |

TUFTUURQOVCCTI-UHFFFAOYSA-N |

Kanonische SMILES |

C[Si](C)C.C[Si](C)C.C[Si](C)C.[Ge]I |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (iodogermylidyne)tris[trimethyl-] typically involves the reaction of iodogermane with tris(trimethylsilyl)silane under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

Preparation of Iodogermane: Iodogermane is synthesized by reacting germanium tetrachloride with iodine in the presence of a reducing agent.

Reaction with Tris(trimethylsilyl)silane: The iodogermane is then reacted with tris(trimethylsilyl)silane in the presence of a catalyst, such as a transition metal complex, to form Silane, (iodogermylidyne)tris[trimethyl-].

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Silane, (iodogermylidyne)tris[trimethyl-] undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler silanes and germanes.

Substitution: The iodogermylidyne group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenating agents like chlorine and bromine can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of siloxanes and germanium oxides.

Reduction: Formation of simpler silanes and germanes.

Substitution: Formation of halogenated silanes and germanes.

Wissenschaftliche Forschungsanwendungen

Silane, (iodogermylidyne)tris[trimethyl-] has several scientific research applications:

Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

Materials Science: Employed in the fabrication of advanced materials, including semiconductors and nanomaterials.

Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.

Biology and Medicine:

Wirkmechanismus

The mechanism of action of Silane, (iodogermylidyne)tris[trimethyl-] involves the formation of reactive intermediates, such as silyl radicals, which participate in various chemical transformations. The molecular targets and pathways include:

Radical Reactions: The compound generates silyl radicals that can initiate radical chain reactions.

Hydrosilylation: It can add across double bonds in unsaturated compounds, facilitating hydrosilylation reactions.

Vergleich Mit ähnlichen Verbindungen

Below is a detailed comparison of "Silane, (iodogermylidyne)tris[trimethyl-" with structurally or functionally related silane and germane derivatives.

Data Table of Key Compounds

Structural and Functional Analysis

Silane, (iodogermylidyne)tris[trimethyl-

- Unique Features : The iodogermylidyne group (Ge≡I) introduces a rare germanium-iodine triple bond, which may confer high reactivity in cross-coupling or polymerization reactions. Its long alkenyl chain (4-ethenyl-2-hexyl) enhances hydrophobicity and could influence solubility in organic solvents .

- Comparison with Triethyl(triphenylgermyl)silane :

Trimethyl(4-iodo-1-butynyl)silane

- Key Differences: This compound features a terminal iodoalkynyl group (C≡C–I) instead of germanium. The iodine here acts as a leaving group, making it useful in Sonogashira coupling or click chemistry .

Iodotrimethylsilane

- Functional Contrast : Lacking germanium, this compound’s Si–I bond is less polarized than Ge≡I, limiting its utility in metal-mediated reactions. However, it is widely used as a silylating agent to protect alcohols or amines in organic synthesis .

Trimethyl(triphenylplumbylmethyl)silane

- Toxicity and Applications : The substitution of germanium with lead (Pb) introduces significant toxicity concerns. Lead-based silanes are primarily restricted to niche research due to environmental regulations .

Research Findings

- Reactivity Trends :

- Germanium-containing silanes (e.g., iodogermylidyne derivatives) exhibit higher thermal stability than lead analogs but lower than pure silicon compounds .

- The Ge≡I bond in the target compound is expected to undergo hydrolysis more readily than Si–I bonds, forming Ge–OH intermediates that could enhance adhesion in composite materials .

- Applications in Materials Science :

- Synthetic Challenges :

- The synthesis of iodogermylidyne silanes requires stringent conditions to stabilize the Ge≡I bond, unlike simpler silyl iodides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.